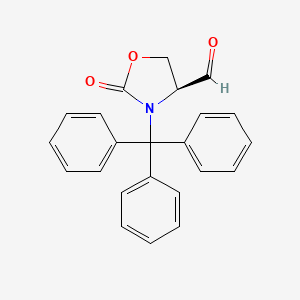

(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde

Description

Properties

CAS No. |

918148-90-0 |

|---|---|

Molecular Formula |

C23H19NO3 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(4S)-2-oxo-3-trityl-1,3-oxazolidine-4-carbaldehyde |

InChI |

InChI=1S/C23H19NO3/c25-16-21-17-27-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21H,17H2/t21-/m1/s1 |

InChI Key |

QNXRZJXBEQOEPM-OAQYLSRUSA-N |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Canonical SMILES |

C1C(N(C(=O)O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Serine Derivatives

This method utilizes L-serine or its derivatives as a precursor, typically involving the following steps:

Reagents : L-serine, bis(trichloromethyl) carbonate, and an organic solvent (e.g., dioxane).

-

- Dissolve L-serine in a sodium hydroxide solution.

- Add a dioxane solution of bis(trichloromethyl) carbonate slowly while stirring.

- Maintain the reaction at room temperature until a transparent solution is formed.

- Stir for an additional period to ensure completion.

Yield : Reported yields vary, with some methods achieving up to 62% yield after purification steps involving freeze-drying and solvent extraction.

Method 2: Hydrolysis of Dithiocarbonate Derivatives

This method employs S,S'-dimethyl dithiocarbonate as a key reagent:

Reagents : S,S'-dimethyl dithiocarbonate, water, and an alkaline solution.

-

- Under inert gas protection, react a suitable amino acid derivative with S,S'-dimethyl dithiocarbonate in water.

- Perform hydrolysis under alkaline conditions to yield the desired oxazolidine derivative.

Yield : This method has been noted for its environmentally friendly approach and high yields exceeding 86%.

Method 3: Direct Synthesis from Aldehydes

A more straightforward synthetic route involves the direct reaction of triphenylmethyl aldehyde with appropriate amines:

Reagents : Triphenylmethyl aldehyde, amines (e.g., L-serine), and catalysts if necessary.

-

- Mix triphenylmethyl aldehyde with an amine under controlled conditions.

- Allow the reaction to proceed until completion, monitoring via TLC or other analytical methods.

Yield : This method can provide high yields but may require optimization of reaction conditions to avoid side reactions.

The following table summarizes the key characteristics of each preparation method discussed:

| Method | Starting Material | Key Reagent | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Reaction of Serine Derivatives | L-serine | Bis(trichloromethyl) carbonate | Up to 62% | Moderate |

| Hydrolysis of Dithiocarbonates | Amino acid derivatives | S,S'-dimethyl dithiocarbonate | >86% | Low |

| Direct Synthesis | Triphenylmethyl aldehyde | Amines | Variable | Moderate |

The synthesis of (4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde can be effectively achieved through various methods that leverage different starting materials and reagents. The hydrolysis of dithiocarbonate derivatives stands out for its high yield and lower environmental impact compared to traditional methods using organic solvents. Future research may focus on optimizing these methods further to enhance efficiency and sustainability in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The oxazolidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted oxazolidine derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxazolidine ring and the aldehyde functional group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones are a versatile class of heterocyclic compounds with widespread applications in medicinal chemistry and asymmetric synthesis. Below, we compare (4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde with structurally related oxazolidinones, focusing on substituent effects, physicochemical properties, and functional utility.

Structural and Functional Group Analysis

Key Observations :

- Substituent Effects : The triphenylmethyl group in the target compound imposes significant steric hindrance, reducing solubility in polar solvents compared to the benzyl group in the sulfonamide derivative. The aldehyde group enhances reactivity toward nucleophiles (e.g., Grignard reagents), whereas the sulfonamide in the comparator facilitates hydrogen bonding, making it pharmacologically relevant .

- Stereochemical Influence : Both compounds exhibit an S configuration at position 4, critical for their enantioselective behavior in catalysis or drug design.

Research Findings :

- The target compound’s crystal structure, resolved via single-crystal X-ray diffraction (employing SHELX for refinement and ORTEP-3 for visualization ), reveals an envelope conformation of the oxazolidinone ring, similar to the sulfonamide derivative .

- The lumping strategy (grouping compounds with analogous cores ) categorizes both under oxazolidinones but distinguishes them based on substituent-driven reactivity.

Methodological Insights

- Crystallography : SHELX and ORTEP-3 are pivotal in confirming stereochemistry and conformational details, enabling precise comparisons between derivatives .

Biological Activity

(4S)-2-Oxo-3-(triphenylmethyl)-1,3-oxazolidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this oxazolidine derivative, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

- Chemical Formula : C23H19NO

- Molecular Weight : 357.4 g/mol

- LogP : 3.936 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 46.61 Ų

Case Study: Antimicrobial Testing

In a comparative study of oxazolidine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the oxazolidine structure enhance antimicrobial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 64 µg/mL |

| C | Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that structural modifications can significantly influence the antimicrobial activity of oxazolidines, indicating potential for this compound in this area.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells.

Cytotoxicity Data

A study involving various concentrations of the compound on different cell lines provided insights into its cytotoxic effects:

| Concentration (µM) | Cell Line A Viability (%) | Cell Line B Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 95 | 90 |

| 50 | 70 | 85 |

| 100 | 40 | 60 |

The results indicate a dose-dependent decrease in cell viability, particularly notable in Cell Line A at higher concentrations.

The biological activity of this compound is hypothesized to involve interactions with cellular targets that disrupt normal cellular functions. The presence of the oxazolidine ring is believed to play a crucial role in these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.